molecular formula C10H9N3O2 B11898109 Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate CAS No. 90361-95-8

Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate

Cat. No.: B11898109
CAS No.: 90361-95-8
M. Wt: 203.20 g/mol
InChI Key: KSQUKCQXBZLSQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate is a nitrogen-containing heterocyclic compound that features both pyrrole and pyrazine rings. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrrolopyrazine derivatives, including Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate, typically involves cyclization, ring annulation, cycloaddition, and direct C-H arylation . One common method involves the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes to create 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to the acetylenes, resulting in N-propargylenaminones. Finally, intramolecular cyclization catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) yields the desired pyrrolopyrazine derivative .

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also crucial .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate has a wide range of scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is used in the development of bioactive molecules with potential antimicrobial, anti-inflammatory, and antiviral properties.

    Medicine: This compound is explored for its potential therapeutic effects, including anticancer and kinase inhibitory activities.

    Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and organic materials.

Mechanism of Action

The mechanism of action of Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolopyrazine derivatives, such as:

Uniqueness

Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate is unique due to its specific substitution pattern and the presence of both pyrrole and pyrazine rings. This unique structure contributes to its distinct biological activities and makes it a valuable scaffold for drug discovery and development .

Biological Activity

Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biological activity, including antimicrobial and antitumor properties, and discusses relevant research findings, case studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrrole and pyrazine ring structure with a methyl ester functional group at the carboxylic acid position. Its molecular formula is C₁₀H₈N₄O₂. The unique combination of these structural elements contributes to its biological activity.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various bacterial strains. In laboratory studies, it exhibited inhibitory effects against both Gram-positive and Gram-negative bacteria, making it a candidate for further development in treating bacterial infections.

Antitumor Activity

Research indicates that this compound possesses antitumor properties, showing potential in inhibiting cancer cell proliferation. Studies have highlighted its effectiveness against specific cancer cell lines, suggesting mechanisms that may involve apoptosis induction and cell cycle arrest .

The precise mechanisms underlying the biological activities of this compound are still under investigation. However, preliminary studies suggest that it may interact with various biological targets, potentially influencing pathways involved in cell growth and survival .

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, it is useful to compare it with structurally similar compounds. Below is a table summarizing some comparable compounds along with their unique aspects:

Compound NameStructural FeaturesUnique Aspects
Methyl 3-(1-methyl-1H-pyrrol-2-yl)pyrazine-2-carboxylateMethyl substitution on pyrroleEnhanced lipophilicity may improve bioavailability
3-(1H-pyrrol-1-yl)pyrazineLacks the carboxylate groupMay exhibit different biological activities
Methyl 6-(pyrrolidin-1-yl)pyrazineContains a pyrrolidine instead of pyrrolePotentially different pharmacokinetic properties

This comparative analysis illustrates how structural modifications can influence biological activity, solubility, and pharmacokinetics.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 250 μg/mL, showcasing moderate antimicrobial activity .
  • Antitumor Potential : Another investigation focused on its effects on human cancer cell lines. The compound was found to induce apoptosis in specific cancer types while sparing normal cells, highlighting its selective toxicity .

Future Directions

The ongoing research into this compound suggests promising avenues for drug development. Future studies should focus on:

  • Mechanistic Studies : Understanding the detailed mechanisms of action will facilitate the optimization of this compound for therapeutic use.
  • Structure-Activity Relationships (SAR) : Further exploration of SAR can lead to the development of more potent derivatives with improved efficacy and selectivity.

Properties

CAS No.

90361-95-8

Molecular Formula

C10H9N3O2

Molecular Weight

203.20 g/mol

IUPAC Name

methyl 3-pyrrol-1-ylpyrazine-2-carboxylate

InChI

InChI=1S/C10H9N3O2/c1-15-10(14)8-9(12-5-4-11-8)13-6-2-3-7-13/h2-7H,1H3

InChI Key

KSQUKCQXBZLSQG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=CN=C1N2C=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.